molecular formula C24H23FN4O3 B2468310 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide CAS No. 1226445-39-1

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B2468310
CAS No.: 1226445-39-1
M. Wt: 434.471
InChI Key: HBJDKRJQLRNNHG-UHFFFAOYSA-N
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Description

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the quinoline core: This can be achieved through a Skraup synthesis or a Friedländer synthesis, involving the condensation of aniline derivatives with carbonyl compounds.

    Introduction of the cyano group: This can be done via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate precursors.

    Amidation: The final step involves the formation of the carboxamide group through reactions with amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The compound may inhibit enzyme activity, block receptor binding, or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Piperidine derivatives: Such as piperine, which has various pharmacological effects.

Uniqueness

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline or piperidine derivatives.

Properties

IUPAC Name

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3/c1-31-21-11-19-20(12-22(21)32-2)27-14-16(13-26)23(19)29-8-6-15(7-9-29)24(30)28-18-5-3-4-17(25)10-18/h3-5,10-12,14-15H,6-9H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJDKRJQLRNNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NC4=CC(=CC=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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